N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine
Description
Properties
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-2-24-13-15-25(16-14-24)18-9-7-17(8-10-18)23-21-11-12-22-20-6-4-3-5-19(20)21/h3-12H,2,13-16H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUMMVWXZVSCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348110 | |
| Record name | ST049212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313494-81-4 | |
| Record name | ST049212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroquinoline with 4-(4-ethylpiperazin-1-yl)aniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or quinoline moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine is investigated for its potential therapeutic properties, particularly in oncology and infectious diseases.
Anticancer Activity :
Research indicates that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study showed that a similar compound had an IC50 value of 49.85 µM against A549 lung cancer cells, indicating effective inhibition of cancer cell growth in vitro.
Antimicrobial Properties :
Preliminary studies suggest the compound may possess antimicrobial activity against certain pathogens, making it a candidate for further research in infectious disease treatment.
Biochemical Assays
The compound is being explored as a ligand in biochemical assays due to its ability to bind with specific enzymes and receptors. This property allows it to modulate enzyme activity, which can be beneficial in drug discovery processes.
Material Science
This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure can contribute to the development of new materials with specific chemical properties.
Case Study 1: Anticancer Efficacy
A study examined the anticancer efficacy of several quinoline derivatives, including N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amines. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 49.85 |
| MCF7 | 38.15 |
| HCT116 | 27.30 |
These findings highlight how structural modifications can significantly impact anticancer potency.
Case Study 2: Antimalarial Activity
Research on related quinoline derivatives has shown promise against Plasmodium falciparum. Specific modifications to the structure have led to enhanced efficacy while maintaining low cytotoxicity levels.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Piperazine/Diazepane Variations: Ethylpiperazine (Target Compound, 10c) vs. morpholinosulfonyl (13j) or methylpiperazine (15) alters solubility and target affinity. Diazepane-containing analogs (e.g., 10e, 10f) show reduced yields (30–48%) compared to piperazine derivatives .
- Heteroaryl Substituents : Pyrazin-2-yl (10c) and pyrimidin-4-yl (13j) groups enhance π-π stacking but may reduce metabolic stability.
Physicochemical Properties
Table 2: Physicochemical Data
*Predicted based on ethylpiperazine’s hydrophilicity.
Key Observations :
Key Observations :
- Antiparasitic Activity: Morpholinosulfonyl derivatives (13j, 13t) exhibit broad-spectrum activity against Trypanosoma and Leishmania .
- Antagonist Potency : Compound 50’s low EC50 (0.76 nM) highlights the importance of the methylpiperazine group in CpG-ODN antagonism .
Discussion of Structural-Activity Relationships (SAR)
- Piperazine Modifications: Ethylpiperazine (Target Compound) balances lipophilicity and solubility, whereas morpholinosulfonyl groups (13j) enhance target binding via sulfone electronegativity .
- Heteroaryl Substitutions : Pyrimidinyl/pyrazinyl groups (10c, 13j) improve stacking interactions but may increase metabolic susceptibility.
- Salt vs. Free Base : Formate salts (15–19) enhance bioavailability, critical for antimalarial applications .
Biological Activity
N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine is a synthetic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C21H24N4 and features a quinoline core linked to a piperazine moiety. This structural configuration is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4 |
| Molecular Weight | 348.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | 313494-81-4 |
The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical metabolic pathways, particularly those associated with cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens, making it a candidate for further research in infectious diseases.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound show promising anticancer activity. For instance, analogs have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- In Vitro Studies : Compounds similar to N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amines have shown IC50 values indicating effective inhibition of cancer cell growth in vitro. For example, a related compound exhibited an IC50 of 49.85 µM against A549 lung cancer cells .
- In Vivo Studies : In animal models, certain derivatives demonstrated significant tumor growth inhibition, suggesting that the compound's structure could be optimized for enhanced efficacy against drug-resistant cancer strains .
Antimalarial Activity
The compound's potential as an antimalarial agent has also been explored. Research on related quinoline derivatives revealed:
- Efficacy Against Plasmodium Species : Some derivatives showed high efficacy against Plasmodium falciparum, with complete inhibition observed at specific dosages in mouse models .
Case Study 1: Anticancer Efficacy
A study examined the effects of a series of quinoline derivatives on various cancer cell lines. Among these, a compound structurally similar to this compound demonstrated:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 49.85 |
| MCF7 | 38.15 |
| HCT116 | 27.30 |
These results indicate that modifications to the quinoline structure can significantly impact anticancer potency.
Case Study 2: Antimalarial Activity
In another study focusing on antimalarial properties, several analogs were synthesized and tested against Plasmodium yoelii nigeriensis. The results indicated that specific modifications enhanced efficacy while maintaining low cytotoxicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine, and how can purity be optimized?
- Methodology :
- Stepwise Synthesis : Begin with a Buchwald-Hartwig coupling to attach the quinoline core to the 4-(4-ethylpiperazin-1-yl)aniline moiety. Use Pd(OAc)₂/XPhos as a catalyst system in toluene at 100°C for 12–16 hours .
- Purification : Post-reaction, employ flash chromatography (silica gel, 5–10% MeOH/DCM gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
- Yield Optimization : Increase catalyst loading to 0.1 eq and use microwave-assisted heating (150°C, 30 min) to improve reaction efficiency .
Q. How can the structural identity of This compound be confirmed?
- Analytical Techniques :
- NMR : Compare experimental ¹H/¹³C NMR shifts with computed spectra (DFT/B3LYP/6-31G*). Key diagnostic signals include the quinoline C4-amine proton (δ 8.2–8.5 ppm) and piperazine N-CH₂-CH₃ (δ 2.4–2.6 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 374.2 (calculated) with isotopic pattern matching theoretical values .
- X-ray Crystallography : Co-crystallize with HCl to stabilize the piperazine moiety; refine using SHELXL for bond-length validation .
Intermediate Research Questions
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Screening Protocols :
- Antiproliferative Activity : Use MTT assays on HCT-116 (colon) and A2780 (ovarian) cancer cell lines. Dose range: 1–50 µM; IC₅₀ values <10 µM suggest therapeutic potential .
- Kinase Inhibition : Screen against recombinant EGFR or MAPK using ADP-Glo™ kinase assays. Competitive binding can be confirmed via fluorescence polarization .
- Cellular Uptake : Quantify intracellular accumulation via LC-MS/MS in P-gp-overexpressing cell lines (e.g., Lucena 1) with verapamil as a positive control .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- SAR Strategies :
- Piperazine Modifications : Replace the ethyl group with propyl or isopropyl to assess steric effects on receptor binding. Use reductive amination for side-chain diversification .
- Quinoline Substitutions : Introduce electron-withdrawing groups (e.g., -F at C2) to modulate π-π stacking. Synthesize analogs via Vilsmeier-Haack formylation followed by nucleophilic substitution .
- Bioisosteric Replacement : Substitute the quinoline core with pyrazolo[3,4-d]pyrimidine to evaluate scaffold flexibility .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in biological data (e.g., variable IC₅₀ across cell lines)?
- Troubleshooting Framework :
- Off-Target Profiling : Perform kinome-wide screening (e.g., Eurofins KinaseProfiler™) to identify secondary targets. Cross-validate with CRISPR-Cas9 knockouts of suspected off-target genes .
- Metabolic Stability : Incubate with human liver microsomes (HLM) for 1 hour. If rapid clearance (>50% degradation) occurs, modify the piperazine with fluorinated alkyl chains to block CYP3A4 oxidation .
- Membrane Permeability : Use Caco-2 monolayers to measure apparent permeability (Papp). Low permeability (<1×10⁻⁶ cm/s) warrants prodrug derivatization (e.g., phosphate esters) .
Q. How can computational modeling guide the optimization of physicochemical properties?
- Computational Workflow :
- LogP/D Solubility : Predict via Schrödinger QikProp. Target LogP <3.5 and aqueous solubility >50 µM. Introduce polar groups (e.g., -OH at C7) if solubility is insufficient .
- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., EGFR T790M mutant) for 100 ns. Prioritize analogs with stable hydrogen bonds to hinge regions (e.g., Met793) .
- ADMET Prediction : Use SwissADME to flag potential hERG inhibition. Mitigate risk by reducing basicity of the piperazine nitrogen (e.g., replace ethyl with acetyl) .
Specialized Methodological Questions
Q. What strategies enhance the compound’s efficacy against drug-resistant pathogens or cancer cells?
- Resistance Mitigation :
- P-gp Inhibition : Co-administer with tariquidar (1 µM) in cytotoxicity assays. A >2-fold increase in potency indicates P-gp-mediated efflux is a resistance mechanism .
- Autophagy Modulation : Assess LC3-II/LC3-I ratio via western blot in HCT-116 cells. Compounds inducing autophagy (e.g., via ATG5 upregulation) may bypass apoptosis resistance .
- Combination Therapy : Screen with paclitaxel or doxorubicin; synergy (Combination Index <1) suggests clinical potential .
Q. How can metabolic pathways and metabolite toxicity be characterized?
- Metabolite Identification :
- In Vitro : Incubate with rat liver S9 fraction (NADPH-regenerating system). Detect Phase I metabolites via UPLC-QTOF-MS; prioritize oxidative deethylation of the piperazine group .
- In Vivo : Administer 10 mg/kg IV to Sprague-Dawley rats. Collect plasma/bile at 0–24 hours; use NMR-based metabolomics to identify glucuronide conjugates .
- Toxicogenomics : Perform RNA-seq on HepG2 cells post-treatment. Upregulation of NRF2/ARE pathways indicates oxidative stress liability .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Resolution Protocol :
- Pharmacokinetic Bridging : Calculate free plasma exposure (AUC₀–₂₄/MIC ratio) in murine models. Poor correlation may require formulation optimization (e.g., liposomal encapsulation) .
- Tissue Distribution : Use quantitative whole-body autoradiography (QWBA) with ¹⁴C-labeled compound. Low tumor penetration (<10% ID/g) suggests poor extravasation .
- Biomarker Validation : Corrogate efficacy with target engagement (e.g., phospho-EGFR inhibition in tumor biopsies). Lack of correlation implies off-mechanism effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
